molecular formula C8H3BrF6O2 B12970953 1-Bromo-3,5-bis(trifluoromethoxy)benzene

1-Bromo-3,5-bis(trifluoromethoxy)benzene

Cat. No.: B12970953
M. Wt: 325.00 g/mol
InChI Key: OWFBEYFSAJTUTB-UHFFFAOYSA-N
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Description

1-Bromo-3,5-bis(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H3BrF6O2. It is characterized by the presence of a bromine atom and two trifluoromethoxy groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-bis(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3,5-bis(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,5-bis(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-3,5-bis(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-bis(trifluoromethoxy)benzene in various applications depends on its chemical reactivity. In organic synthesis, its bromine atom and trifluoromethoxy groups facilitate various transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The trifluoromethoxy groups also influence the electronic properties of the compound, making it a valuable intermediate in the synthesis of electronically active materials .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3,5-bis(trifluoromethoxy)benzene is unique due to the presence of two trifluoromethoxy groups, which impart distinct electronic and steric properties compared to its analogs. These properties make it particularly useful in applications requiring specific electronic characteristics and reactivity .

Properties

Molecular Formula

C8H3BrF6O2

Molecular Weight

325.00 g/mol

IUPAC Name

1-bromo-3,5-bis(trifluoromethoxy)benzene

InChI

InChI=1S/C8H3BrF6O2/c9-4-1-5(16-7(10,11)12)3-6(2-4)17-8(13,14)15/h1-3H

InChI Key

OWFBEYFSAJTUTB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)OC(F)(F)F

Origin of Product

United States

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